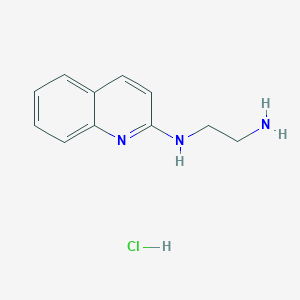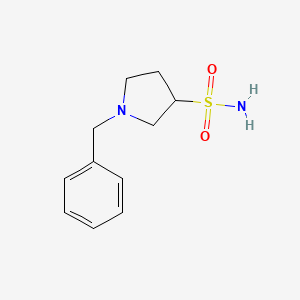
5-(chloromethyl)-1-(4-methanesulfonylphenyl)-1H-1,2,3,4-tetrazole
概要
説明
5-(Chloromethyl)-1-(4-methanesulfonylphenyl)-1H-1,2,3,4-tetrazole: is a synthetic organic compound characterized by the presence of a tetrazole ring substituted with a chloromethyl group and a methanesulfonylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-(4-methanesulfonylphenyl)-1H-1,2,3,4-tetrazole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azides under acidic or basic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like chloromethyl methyl ether or formaldehyde and hydrochloric acid.
Attachment of the Methanesulfonylphenyl Group: This step involves the sulfonylation of the phenyl ring, typically using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
化学反応の分析
Types of Reactions
Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the methanesulfonyl group, which can be oxidized to sulfone or reduced to sulfide.
Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Tetrazoles: Products formed by nucleophilic substitution at the chloromethyl group.
Sulfoxides and Sulfones: Products from the oxidation of the methanesulfonyl group.
Cycloadducts: Products from cycloaddition reactions involving the tetrazole ring.
科学的研究の応用
Chemistry
In chemistry, 5-(chloromethyl)-1-(4-methanesulfonylphenyl)-1H-1,2,3,4-tetrazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The tetrazole ring is known for its bioisosteric properties, often used to replace carboxylic acids in drug molecules to enhance metabolic stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its unique structural features. It may also serve as a precursor for the synthesis of specialty chemicals and agrochemicals.
作用機序
The mechanism of action of 5-(chloromethyl)-1-(4-methanesulfonylphenyl)-1H-1,2,3,4-tetrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic the carboxylate group, allowing it to participate in hydrogen bonding and ionic interactions with protein targets.
類似化合物との比較
Similar Compounds
5-(Chloromethyl)-1-phenyl-1H-tetrazole: Lacks the methanesulfonyl group, making it less polar and potentially less reactive in certain chemical reactions.
5-(Bromomethyl)-1-(4-methanesulfonylphenyl)-1H-1,2,3,4-tetrazole: Similar structure but with a bromomethyl group instead of chloromethyl, which may alter its reactivity and biological activity.
1-(4-Methanesulfonylphenyl)-1H-1,2,3,4-tetrazole: Lacks the chloromethyl group, affecting its ability to undergo substitution reactions.
Uniqueness
The presence of both the chloromethyl and methanesulfonylphenyl groups in 5-(chloromethyl)-1-(4-methanesulfonylphenyl)-1H-1,2,3,4-tetrazole imparts unique reactivity and potential biological activity, distinguishing it from other similar compounds. This dual functionality allows for diverse chemical transformations and applications in various fields of research.
特性
IUPAC Name |
5-(chloromethyl)-1-(4-methylsulfonylphenyl)tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O2S/c1-17(15,16)8-4-2-7(3-5-8)14-9(6-10)11-12-13-14/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBNOEHNPPKVED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2C(=NN=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Piperazin-1-yl)ethyl]pyrrolidine-2,5-dione dihydrochloride](/img/structure/B1521535.png)
![2-bromo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1521536.png)


![2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid](/img/structure/B1521539.png)







![Ethyl 2-[2-(4-chlorobutanamido)-1,3-thiazol-4-yl]acetate](/img/structure/B1521553.png)

